

A Comparative Guide to the X-ray Crystallography of Pyrrolo-Fused Heterocyclic Systems

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Compound of Interest

Compound Name: 2H-pyrrolo[1,2-e][1,2,5]oxadiazine

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Note: As of the date of this publication, a comprehensive search of publicly available crystallographic databases, including the Cambridge Structural Database (CSDC), reveals no experimental single-crystal X-ray diffraction data for the parent 2H-pyrrolo[1,2-e]oxadiazine. This guide, therefore, provides a comparative analysis of two structurally related and pharmaceutically relevant heterocyclic systems: a pyrrolo[1,2-b]pyridazine derivative and a pyrrolo[1,2-a]quinoxaline derivative. These examples have been selected to illustrate the crystallographic data and methodologies relevant to the study of such fused nitrogen-containing heterocycles.

Introduction

The structural elucidation of novel heterocyclic compounds is paramount in the fields of medicinal chemistry and materials science. Single-crystal X-ray diffraction remains the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule, providing invaluable insights into conformation, stereochemistry, and intermolecular interactions. This guide presents a comparative overview of the crystallographic data for two representative pyrrolo-fused heterocyclic systems, offering a valuable resource for researchers engaged in the design and development of new chemical entities.

Comparative Crystallographic Data

The following tables summarize the key crystallographic parameters for a selected pyrrolo[1,2-b]pyridazine derivative and a pyrrolo[1,2-a]quinoxaline derivative. This data provides a basis for understanding the solid-state structures of these important classes of compounds.

Table 1: Crystallographic Data and Structure Refinement Details

Parameter	2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine[1][2]	(E)-1-(Pyrrolo[1,2-a]quinoxalin-4-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one[3]
Empirical Formula	C ₁₄ H ₁₁ ClN ₂	C ₂₄ H ₂₀ N ₂ O ₄
Formula Weight	242.71	400.43
Temperature (K)	113	Not Reported
Wavelength (Å)	0.71073 (Mo Kα)	Not Reported
Crystal System	Monoclinic	Not Reported
Space Group	P2 ₁ /c	Not Reported
Unit Cell Dimensions		
a (Å)	3.8568(1)	Data available from CCDC
b (Å)	11.0690(3)	Data available from CCDC
c (Å)	26.4243(7)	Data available from CCDC
α (°)	90	Data available from CCDC
β (°)	92.777(1)	Data available from CCDC
γ (°)	90	Data available from CCDC
Volume (Å ³)	1127.5(1)	Data available from CCDC
Z (Molecules per unit cell)	4	Not Reported

Table 2: Selected Bond Lengths and Angles

Feature	2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine[1][2]	(E)-1-(Pyrrolo[1,2-a]quinoxalin-4-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Inter-ring C-N bond (Å)	Not explicitly stated	Not explicitly stated
Inter-ring C-C bond (Å)	Not explicitly stated	Not explicitly stated
Dihedral angle between fused rings (°)	The molecule is reported to be planar.[1][2]	The 3D structure has been determined and is available for analysis.[3]

Experimental Protocols

The following provides a generalized methodology for the single-crystal X-ray diffraction analysis of organic compounds, based on standard practices in the field.

Crystal Growth

High-quality single crystals are essential for successful X-ray diffraction analysis. A common method for growing crystals of organic compounds is slow evaporation from a suitable solvent.

- **Purification:** The compound of interest should be purified to the highest possible degree to avoid twinning and other crystal defects.
- **Solvent Selection:** A solvent in which the compound has moderate solubility is chosen. Solvents should be filtered to remove any particulate matter.
- **Crystallization:** The purified compound is dissolved in the chosen solvent to create a near-saturated solution. The solution is then filtered into a clean crystallization vessel.
- **Evaporation:** The vessel is loosely covered to allow for the slow evaporation of the solvent over a period of several days to weeks in a vibration-free environment.
- **Crystal Harvesting:** Once suitable crystals have formed, they are carefully harvested from the mother liquor.

Data Collection

- **Crystal Mounting:** A single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head.
- **Diffractometer Setup:** The crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo K α or Cu K α radiation) and a detector (e.g., CCD or CMOS).
- **Unit Cell Determination:** A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.
- **Data Collection:** A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. Data collection strategies are optimized to ensure high resolution and completeness of the dataset.

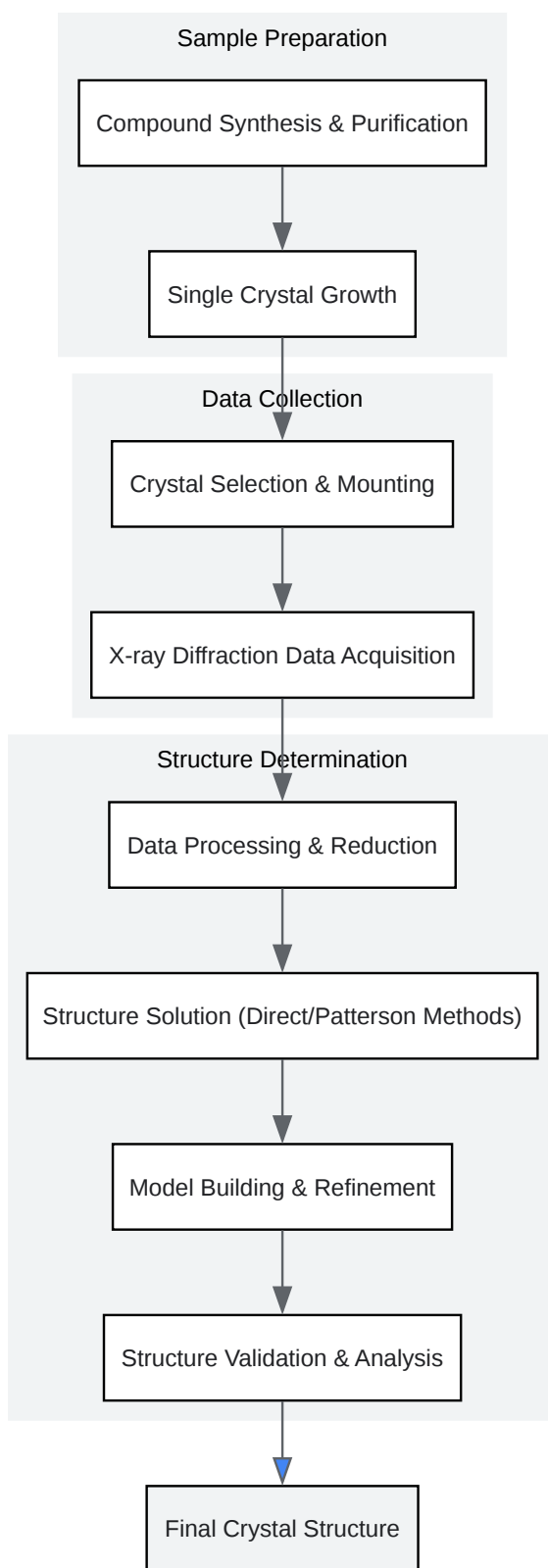
Structure Solution and Refinement

- **Data Reduction:** The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.
- **Structure Solution:** The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.
- **Model Building:** An initial molecular model is built into the electron density map.
- **Structure Refinement:** The atomic coordinates and thermal parameters of the model are refined against the experimental diffraction data using full-matrix least-squares methods.
- **Validation:** The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Visualizations

Experimental Workflow for Single-Crystal X-ray Diffraction

The following diagram illustrates the typical workflow for determining the crystal structure of a small molecule.



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Caption: A flowchart of the single-crystal X-ray diffraction process.

Conclusion

While experimental crystallographic data for 2H-pyrrolo[1,2-e]oxadiazine remains elusive, the comparative analysis of the pyrrolo[1,2-b]pyridazine and pyrrolo[1,2-a]quinoxaline derivatives presented in this guide offers valuable insights into the structural characteristics of related heterocyclic systems. The detailed experimental protocols and workflow diagrams provide a practical resource for researchers undertaking the crystallographic analysis of novel compounds. It is anticipated that this guide will serve as a useful reference for the design and structural characterization of new therapeutic agents and functional materials based on these and other pyrrolo-fused scaffolds.

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